molecular formula C10H20Cl2N4O2 B12293655 Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride CAS No. 13104-70-6

Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride

Cat. No.: B12293655
CAS No.: 13104-70-6
M. Wt: 299.19 g/mol
InChI Key: PEZGQGLJSVCOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves synthetic routes that typically include the reaction of hydrazine derivatives with p-phenylenebis(oxyethylene) compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to produce the compound efficiently.

Chemical Reactions Analysis

Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified hydrazine derivatives and other related compounds.

Scientific Research Applications

Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a precursor for the synthesis of other compounds . In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, research has explored its potential therapeutic applications, although its toxicity limits its use. In industry, it is used in the production of polymers, pharmaceuticals, and other chemical products .

Mechanism of Action

The mechanism of action of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . This compound may also interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use and the biological systems being studied.

Comparison with Similar Compounds

Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride can be compared with other hydrazine derivatives, such as monomethylhydrazine and 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine) . These compounds share similar chemical properties but differ in their specific structures and applications. For example, monomethylhydrazine is commonly used as a rocket propellant, while 1,1-dimethylhydrazine is used in various industrial processes. The unique structure of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride gives it distinct properties and applications compared to these related compounds .

Properties

CAS No.

13104-70-6

Molecular Formula

C10H20Cl2N4O2

Molecular Weight

299.19 g/mol

IUPAC Name

2-[4-(2-hydrazinylethoxy)phenoxy]ethylhydrazine;dihydrochloride

InChI

InChI=1S/C10H18N4O2.2ClH/c11-13-5-7-15-9-1-2-10(4-3-9)16-8-6-14-12;;/h1-4,13-14H,5-8,11-12H2;2*1H

InChI Key

PEZGQGLJSVCOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCNN)OCCNN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.